N-(2-methoxy-5-methylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-14-7-9-19(30-3)18(11-14)23-21(28)13-31-22-25-24-20-10-8-17(26-27(20)22)15-5-4-6-16(12-15)29-2/h4-12H,13H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQORLKIYGFVFEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the recommended synthetic routes and critical parameters for synthesizing this compound?
The compound is synthesized via multi-step organic reactions, typically involving:
- Step 1 : Formation of the triazolo[4,3-b]pyridazine core through cyclization reactions, often using hydrazine derivatives and catalytic acid/base conditions.
- Step 2 : Thioether linkage formation between the pyridazine core and the acetamide moiety via nucleophilic substitution (e.g., using mercaptoacetamide derivatives in the presence of a base like K₂CO₃).
- Step 3 : Functionalization of the aryl groups (e.g., methoxyphenyl substituents) through Suzuki-Miyaura coupling or Ullmann reactions. Critical parameters include solvent choice (DMF or THF for polar intermediates), temperature control (60–100°C for cyclization), and purification via column chromatography .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the positions of methoxy, methyl, and thioether groups. Aromatic protons in the triazolo-pyridazine core typically appear as doublets or triplets in δ 7.5–8.5 ppm .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch of acetamide) and ~1250 cm⁻¹ (C-O-C stretch of methoxy groups) validate functional groups .
- HPLC-MS : Used to assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) for mass confirmation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Solvent Optimization : Replacing DMF with DMAc reduces side reactions in cyclization steps .
- Catalyst Screening : Pd(PPh₃)₄ in Suzuki couplings improves aryl group incorporation efficiency compared to Pd(OAc)₂ .
- Temperature Gradients : Gradual heating (40°C → 80°C) during thioether formation minimizes decomposition .
- Workup Strategies : Acid-base extraction removes unreacted hydrazine derivatives, enhancing purity .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from:
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–72 hours) to compare anticancer activity .
- Solubility Effects : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .
- Metabolic Stability : Evaluate liver microsomal stability (e.g., rat vs. human) to explain divergent in vivo/in vitro results .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental outcomes?
- pH Stability : Degrades rapidly at pH <3 (acidic cleavage of the acetamide group) and pH >10 (hydrolysis of the triazole ring). Use buffered solutions (pH 6–8) for bioassays .
- Thermal Stability : Decomposes above 150°C, necessitating low-temperature storage (-20°C) for long-term stability .
- Light Sensitivity : Photooxidation of the thioether linkage occurs under UV light; use amber vials during handling .
Q. What computational methods model interactions between this compound and biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to kinase domains (e.g., EGFR or CDK2) by analyzing hydrogen bonds with the triazolo-pyridazine core .
- MD Simulations : GROMACS simulations (50 ns) assess stability of the compound-enzyme complex, focusing on RMSD values <2 Å .
- QSAR Modeling : Hammett constants of substituents (e.g., electron-donating methoxy groups) correlate with IC₅₀ values in enzyme inhibition studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
